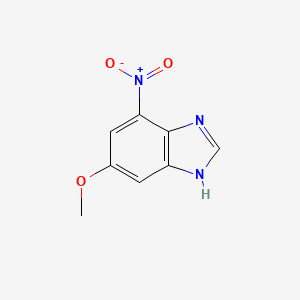![molecular formula C40H74O9Sn2 B13780378 Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate] CAS No. 68974-77-6](/img/structure/B13780378.png)
Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] is a complex organotin compound with the molecular formula C40H74O9Sn2 and a molecular weight of 936.4 g/mol. This compound is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] typically involves the reaction of diisooctyl maleate with tetrabutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include various organotin compounds, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
Diisooctyl maleate: A precursor in the synthesis of the compound.
Tetrabutyltin oxide: Another organotin compound with similar reactivity.
Diisooctyl phosphonate: A related compound with different functional groups.
Uniqueness
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] is unique due to its dual tin-oxygen bridge structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific organotin functionalities.
Propiedades
| 68974-77-6 | |
Fórmula molecular |
C40H74O9Sn2 |
Peso molecular |
936.4 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[dibutyl-[(E)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl]oxystannyl] 1-O-(6-methylheptyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.4C4H9.O.2Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;4*1-3-4-2;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*8-7+;;;;;;; |
Clave InChI |
DNGLKOSMXZLUDY-AQLUMQPMSA-L |
SMILES isomérico |
CCCC[Sn](O[Sn](OC(=O)/C=C/C(=O)OCCCCCC(C)C)(CCCC)CCCC)(OC(=O)/C=C/C(=O)OCCCCCC(C)C)CCCC |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)




![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

